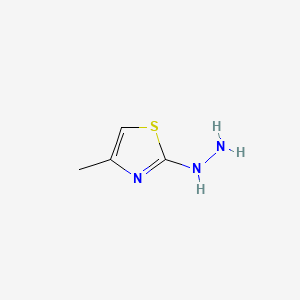

2-Hydrazinyl-4-methylthiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-2-8-4(6-3)7-5/h2H,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMUPBRNDLMSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301000113 | |

| Record name | 2-Hydrazinyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78886-45-0 | |

| Record name | Thiazole, 2-hydrazinyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078886450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydrazinyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazino-4-methyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazinyl-4-methylthiazole

Introduction: The Significance of the 2-Hydrazinylthiazole Scaffold

The 1,3-thiazole ring is a prominent heterocyclic motif frequently encountered in a vast array of biologically active compounds and natural products.[1] Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry. When substituted with a hydrazinyl moiety at the 2-position, the resulting 2-hydrazinylthiazole core serves as a versatile building block for the synthesis of numerous derivatives with a broad spectrum of pharmacological activities. These derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, making the synthesis and characterization of this core structure a topic of significant interest for researchers in drug discovery and development.[2][3]

This technical guide provides a comprehensive overview of the synthesis and characterization of a fundamental member of this class, 2-Hydrazinyl-4-methylthiazole. We will delve into the prevalent synthetic methodology, the underlying reaction mechanism, detailed characterization techniques, and essential safety protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents based on the thiazole framework.

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most common and versatile method for the preparation of the 2-hydrazinylthiazole core is a variation of the classic Hantzsch thiazole synthesis.[4] This method typically involves the cyclocondensation reaction of an α-haloketone with a thiosemicarbazide or a pre-formed thiosemicarbazone. In the case of this compound, the key starting materials are chloroacetone (an α-haloketone) and thiosemicarbazide.

Reaction Workflow

The synthesis proceeds in a one-pot reaction where thiosemicarbazide reacts with chloroacetone in a suitable solvent, often ethanol, under reflux conditions to yield the target compound.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a 2-hydrazinylthiazole derivative, which can be adapted for the synthesis of this compound.[5]

Materials:

-

Thiosemicarbazide (1.0 eq)

-

Chloroacetone (1.0 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

To a solution of thiosemicarbazide (1.0 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.

-

To this mixture, add chloroacetone (1.0 equivalent) dropwise with stirring.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 4-5 hours), cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure this compound.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for a suitable reflux temperature to drive the reaction to completion.

-

Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl group of chloroacetone, making it more electrophilic and facilitating the initial nucleophilic attack by the sulfur of thiosemicarbazide.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.

Reaction Mechanism

The Hantzsch synthesis of 2-hydrazinylthiazoles proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of thiosemicarbazide, being a soft nucleophile, attacks the electrophilic carbonyl carbon of chloroacetone.

-

Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, leading to the formation of a five-membered ring intermediate.

-

Dehydration: The intermediate subsequently undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

Characterization of this compound

The structure of the synthesized this compound must be unambiguously confirmed through a combination of spectroscopic techniques and physical property measurements.

Expected Physical and Spectroscopic Data

| Property/Technique | Expected Observation |

| Appearance | Off-white to pale yellow solid |

| Melting Point (°C) | ~165 (for the hydrochloride salt)[6] |

| ¹H NMR (ppm) | δ ~2.2-2.4 (s, 3H, -CH₃) δ ~6.5-6.8 (s, 1H, thiazole C5-H) δ ~4.5-5.0 (br s, 2H, -NH₂) δ ~8.0-8.5 (br s, 1H, -NH-) |

| ¹³C NMR (ppm) | δ ~17-20 (-CH₃) δ ~105-110 (thiazole C5) δ ~145-150 (thiazole C4) δ ~168-172 (thiazole C2) |

| IR (cm⁻¹) | ~3100-3400 (N-H stretching) ~1600-1650 (C=N stretching) ~1500-1550 (C=C stretching) |

| Mass Spectrum (m/z) | Expected [M]⁺ at 129.04 |

Interpretation of Expected Spectral Data:

-

¹H NMR: The spectrum is expected to show four distinct signals: a singlet for the methyl protons, a singlet for the proton on the thiazole ring, and two broad singlets for the NH and NH₂ protons of the hydrazine group. The broadness of the hydrazine proton signals is due to quadrupole broadening and potential hydrogen exchange.[7][8][10]

-

¹³C NMR: The spectrum should display four signals corresponding to the four unique carbon atoms in the molecule: the methyl carbon, and the three carbons of the thiazole ring.[9][11][12]

-

IR Spectroscopy: The IR spectrum will be characterized by strong N-H stretching bands in the high-frequency region, indicative of the hydrazine moiety. The characteristic C=N and C=C stretching vibrations of the thiazole ring will appear in the fingerprint region.[7]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

As a hydrazine derivative, this compound should be handled with care, following standard laboratory safety procedures. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for the related compound 2-Hydrazino-4-methylbenzothiazole provides valuable guidance.[4]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the skin with soap and water. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Applications in Drug Development

The 2-hydrazinylthiazole scaffold is a cornerstone in the development of novel therapeutic agents. The presence of the reactive hydrazine group allows for the facile synthesis of a wide variety of derivatives, such as hydrazones, by condensation with various aldehydes and ketones. This structural diversity has led to the discovery of compounds with a range of biological activities, including:

-

Anticancer Activity: Many 2-hydrazinylthiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial Activity: This class of compounds has shown promising activity against a range of bacteria and fungi.

-

Antidiabetic Activity: Certain derivatives have been identified as potent inhibitors of enzymes such as α-amylase and α-glucosidase, suggesting their potential in the management of diabetes.[3]

The ease of chemical modification and the diverse biological activities make this compound and its derivatives an exciting and fruitful area of research for the discovery of new drugs.

References

- 1. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 20174-68-9: 2-Hydrazino-4-methylbenzothiazole [cymitquimica.com]

- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]

- 6. This compound hydrochloride|lookchem [lookchem.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectrabase.com [spectrabase.com]

Foreword: The Emerging Significance of the 2-Hydrazinyl-4-methylthiazole Scaffold

An In-depth Technical Guide to 2-Hydrazinyl-4-methylthiazole: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. When functionalized with a hydrazinyl moiety at the 2-position, a scaffold of significant synthetic versatility and biological potential emerges. This guide provides a comprehensive technical overview of this compound, a key representative of this class. As a Senior Application Scientist, the following sections are designed to deliver not just a compilation of data, but an integrated understanding of the causality behind its chemical behavior and its burgeoning role in the landscape of modern drug discovery. We will delve into its structural and physicochemical properties, explore the robust methodologies for its synthesis, and illuminate its reactivity, which underpins its utility as a versatile building block for novel molecular entities.

Molecular Structure and Physicochemical Profile

This compound possesses a unique combination of a heterocyclic aromatic thiazole ring and a reactive hydrazinyl group. This arrangement dictates its chemical behavior and potential for biological interactions.

Structural Elucidation

The core structure consists of a five-membered thiazole ring containing a sulfur and a nitrogen atom, substituted with a methyl group at the 4-position and a hydrazinyl (-NHNH₂) group at the 2-position.

digraph "2_Hydrazinyl_4_methylthiazole_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

// Define nodes for atoms

N1 [label="N", pos="0,0.866!"];

C2 [label="C", pos="-0.75,0.433!"];

S1 [label="S", pos="-0.75,-0.433!"];

C4 [label="C", pos="0,-0.866!"];

C5 [label="C", pos="0.75,-0.433!"];

N2 [label="N", pos="-1.5,1.2!"];

N3 [label="N", pos="-2.25,0.767!"];

C_Me [label="CH₃", pos="0,-1.732!"];

// Define edges for bonds

C2 -- N1 [label=""];

N1 -- C5 [label=""];

C5 -- C4 [label=""];

C4 -- S1 [label=""];

S1 -- C2 [label=""];

// Double bonds

N1 -- C2 [style=double, color="#34A853"];

C4 -- C5 [style=double, color="#34A853"];

// Substituents

C2 -- N2 [label=""];

N2 -- N3 [label=""];

C4 -- C_Me [label=""];

// Add hydrogens to hydrazinyl group

H1_N2 [label="H", pos="-1.5,1.7!"];

H1_N3 [label="H", pos="-2.75,1.1!"];

H2_N3 [label="H", pos="-2.25,0.2!"];

N2 -- H1_N2 [style=solid];

N3 -- H1_N3 [style=solid];

N3 -- H2_N3 [style=solid];

// Add hydrogen to C5

H_C5 [label="H", pos="1.25,-0.8!"];

C5 -- H_C5 [style=solid];

}

Caption: General workflow for the Hantzsch synthesis of this compound.

Step-by-Step Experimental Protocol (General)

-

Thiosemicarbazone Formation (Optional Pre-step): While the Hantzsch synthesis can be performed as a one-pot reaction, it often proceeds with higher purity if the thiosemicarbazone is pre-formed by reacting thiosemicarbazide with an appropriate aldehyde or ketone. For the parent compound, this step is not necessary.

-

Cyclocondensation:

-

Dissolve thiosemicarbazide in a suitable solvent, typically ethanol.

-

Add an equimolar amount of chloroacetone to the solution.

-

The reaction mixture is typically heated under reflux for several hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound, often as its hydrochloride salt.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively easy to remove.

-

Heating: The reaction requires thermal energy to overcome the activation energy for the cyclization and subsequent dehydration steps.

-

Purification: Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the product and impurities at different temperatures.

Key Reactions of the Hydrazinyl Moiety

The hydrazinyl group at the 2-position is a potent nucleophile, making it a versatile handle for further functionalization.

The most prominent reaction of this compound is its condensation with aldehydes and ketones to form the corresponding hydrazones.[1] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Caption: General scheme for the formation of thiazolyl hydrazones.

This reactivity is the foundation for creating extensive libraries of 2-(2-arylidenehydrazinyl)-4-methylthiazole derivatives for biological screening. The diverse range of commercially available aldehydes and ketones allows for systematic modification of the scaffold to explore structure-activity relationships (SAR).

Applications in Drug Development: A Scaffold of Biological Promise

The 2-hydrazinylthiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This makes this compound a valuable starting material for the synthesis of potential therapeutic agents.

Antifungal Activity

Numerous studies have highlighted the potent antifungal activity of 2-hydrazinylthiazole derivatives, particularly against Candida species.[2] The mechanism of action is often attributed to the inhibition of fungal enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. The lipophilicity of the substituents on the hydrazone moiety has been shown to play a significant role in antifungal potency, likely by enhancing penetration of the fungal cell membrane.[2]

Antibacterial Activity

The 2-hydrazinylthiazole core has been incorporated into molecules with significant antibacterial properties against both Gram-positive and Gram-negative bacteria.[3] The structure-activity relationship studies suggest that the nature and position of substituents on the aromatic rings of hydrazone derivatives are critical for their antibacterial efficacy.

Anticancer Potential

Derivatives of 2-hydrazinylthiazole have demonstrated promising anticancer activity against various cancer cell lines.[4] The proposed mechanisms of action are diverse and include the inhibition of protein kinases, which are key regulators of cell growth and proliferation. The ability to readily modify the structure of 2-hydrazinylthiazole allows for the optimization of its interaction with specific kinase targets.

Safety and Handling

As with all hydrazine derivatives, this compound and its salts should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a synthetically accessible and highly versatile building block with significant potential in drug discovery and development. Its robust synthesis via the Hantzsch reaction and the reactivity of its hydrazinyl group provide a powerful platform for the creation of diverse chemical libraries. The demonstrated antifungal, antibacterial, and anticancer activities of its derivatives underscore the importance of this scaffold in medicinal chemistry. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets, as well as the further elucidation of their mechanisms of action. This in-depth understanding will be crucial for the translation of these promising compounds into next-generation therapeutic agents.

References

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Hydrazinyl-4-methylthiazole: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Versatile Thiazole Hydrazine Scaffold

2-Hydrazinyl-4-methylthiazole is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its structure, which combines a thiazole ring with a reactive hydrazine moiety, makes it a valuable and versatile building block for the synthesis of a wide array of more complex molecules with diverse pharmacological activities. The thiazole core is a well-established pharmacophore present in numerous FDA-approved drugs, while the hydrazine group offers a reactive handle for derivatization, enabling the exploration of extensive chemical space. This guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role as a pivotal intermediate in the development of novel therapeutic agents.

Physicochemical Properties and Identification

This compound is most commonly handled in its hydrochloride salt form for improved stability and handling. The key identifiers and properties are summarized in the table below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₄H₇N₃S | C₄H₈ClN₃S | --INVALID-LINK-- |

| Molecular Weight | 129.18 g/mol | 165.65 g/mol | --INVALID-LINK--[1] |

| CAS Number | Not available | 14397-08-1 | --INVALID-LINK--[1] |

| Appearance | Not available | Light gray flake crystals (industrial) | --INVALID-LINK--[2] |

| Melting Point | Not available | 165 °C | --INVALID-LINK--[1] |

| Storage | Not available | Sealed in dry, Room Temperature | --INVALID-LINK--[1] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 2-hydrazinylthiazole derivatives is the Hantzsch thiazole synthesis. This involves the condensation of a thiosemicarbazide with an α-haloketone. The following protocol outlines a representative procedure for the synthesis of this compound hydrochloride.

Experimental Protocol: Hantzsch Thiazole Synthesis

Objective: To synthesize this compound hydrochloride from thiosemicarbazide and chloroacetone.

Materials:

-

Thiosemicarbazide

-

Chloroacetone

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiosemicarbazide (1.0 equivalent) in absolute ethanol (approximately 5-10 mL per gram of thiosemicarbazide).

-

Addition of α-Haloketone: To the stirring solution, add chloroacetone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound hydrochloride, may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified white to off-white solid product under vacuum to obtain this compound hydrochloride.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and facilitates the cyclization reaction.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

-

Use of Hydrochloride Salt: The reaction is typically carried out under conditions that favor the formation of the hydrochloride salt, which is often more crystalline and easier to handle than the free base.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, condensation, and cyclization.

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the reactivity of its hydrazine moiety. The terminal nitrogen atom is nucleophilic and readily reacts with electrophiles, making it an ideal starting point for creating a diverse library of derivatives.

Key Reactions:

-

Formation of Hydrazones: The hydrazine group readily condenses with aldehydes and ketones to form stable hydrazones. This is a widely used reaction to introduce various aryl and heteroaryl substituents.

-

Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives.

-

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.

These reactions allow for the systematic modification of the core structure to optimize pharmacokinetic and pharmacodynamic properties.

Applications in Drug Discovery

While this compound itself is not typically an active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of compounds with a broad spectrum of biological activities.

-

Antimycobacterial Agents: Derivatives of 2-hydrazinylthiazole have shown promising activity against Mycobacterium tuberculosis. These compounds are thought to inhibit mycolic acid synthesis, an essential process for the bacterial cell wall.[3][4]

-

Antidiabetic Agents: Certain hydrazine-thiazole hybrids have been investigated as potential antidiabetic agents, demonstrating inhibitory activity against enzymes such as α-glucosidase and α-amylase.[5][6][7]

-

Anticancer and Kinase Inhibitors: The 2-hydrazinylthiazole scaffold has been incorporated into molecules designed as kinase inhibitors for anticancer therapy.[8]

-

Anti-inflammatory and Antimalarial Compounds: Research has also explored derivatives of this scaffold for their potential as anti-inflammatory and antimalarial agents.

The following diagram illustrates the central role of this compound as a building block in drug discovery workflows.

Caption: Role of this compound in Drug Discovery.

Safety and Handling

Disclaimer: The following information is a summary of potential hazards and should not replace a thorough review of a current Safety Data Sheet (SDS) before handling this compound.

As a hydrazine derivative, this compound should be handled with care. Hydrazine and its derivatives are known to be toxic.

Potential Hazards (inferred from related compounds):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

In case of exposure, seek immediate medical attention and consult the relevant SDS.

Conclusion

This compound is a synthetically accessible and highly valuable intermediate for drug discovery and development. Its straightforward synthesis via the Hantzsch reaction and the versatile reactivity of its hydrazine moiety allow for the creation of large and diverse compound libraries. The demonstrated biological activities of its derivatives underscore the importance of this scaffold in the ongoing search for novel therapeutics. Researchers and drug development professionals can leverage the properties and reactivity of this compound to design and synthesize next-generation drug candidates.

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C4H7N3S | CID 187154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. PubChemLite - Benzothiazole, 2-hydrazinyl-4-methyl- (C8H9N3S) [pubchemlite.lcsb.uni.lu]

- 7. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Biological Activities of 2-Hydrazinyl-4-methylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry, featured in a wide array of pharmacologically active compounds. Its unique structural features, including its ability to participate in hydrogen bonding, hydrophobic, and π-π stacking interactions, make it a versatile building block for designing novel therapeutic agents. Within this class, derivatives of 2-hydrazinyl-4-methylthiazole have emerged as a particularly promising and "privileged" structure. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by these derivatives, focusing on their synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Chapter 1: Synthesis of this compound Derivatives

The facile and efficient synthesis of this compound derivatives is a key factor driving their exploration in drug discovery. The most common and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis .

General Synthetic Strategy: The Hantzsch Condensation

The synthesis typically involves a two-step process. The first step is the condensation of an aromatic or heteroaromatic aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. In the second step, this intermediate undergoes cyclization with an α-haloketone, such as chloroacetone (which provides the 4-methyl substituent), to yield the final this compound derivative.[1]

A general workflow for this synthesis is depicted below:

Caption: General workflow for the Hantzsch synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a generic 2-(2-benzylidenehydrazinyl)-4-methylthiazole derivative.

Step 1: Synthesis of Benzaldehyde Thiosemicarbazone

-

Dissolve benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add an equimolar amount of thiosemicarbazide to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry to obtain the thiosemicarbazone intermediate.

Step 2: Synthesis of 2-(2-benzylidenehydrazinyl)-4-methylthiazole

-

Suspend the synthesized thiosemicarbazone (1 equivalent) in ethanol.

-

Add an equimolar amount of chloroacetone.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated product is filtered, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-(2-benzylidenehydrazinyl)-4-methylthiazole derivative.

Chapter 2: Antimicrobial Activities

This compound derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against both fungal and bacterial pathogens.

Antifungal Properties

A number of studies have highlighted the potent anti-Candida activity of this class of compounds.[2]

Mechanism of Action: The primary mechanism of antifungal action for many thiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51) , an essential enzyme in the fungal ergosterol biosynthesis pathway.[2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and function. Molecular docking studies have supported the affinity of 2-hydrazinyl-thiazole derivatives for the active site of this fungal enzyme.[2]

Structure-Activity Relationship (SAR):

-

The presence of the C2-hydrazone linkage is often crucial for enhanced antifungal potency compared to analogues lacking this feature.[2]

-

Increased lipophilicity of the derivatives generally correlates with improved ability to penetrate the fungal cell membrane.[2]

-

Substituents on the aromatic ring of the hydrazone moiety significantly influence the antifungal activity.

Quantitative Data Summary: Anti-Candida Activity

| Compound ID | Substituent | MIC (µg/mL) vs. C. albicans | Reference |

| 7a | 4-phenyl-1,3-thiazole | 7.81 | [2] |

| 7e | 4-phenyl-1,3-thiazole | 3.9 | [2] |

| Fluconazole | - | 15.62 | [2] |

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27-A3)

-

Preparation of Inoculum: Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium to a concentration of 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution: Serially dilute the test compounds and a standard antifungal agent (e.g., fluconazole) in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antibacterial Properties

These derivatives have also shown promising activity against a range of Gram-positive and Gram-negative bacteria.[3][4]

Potential Mechanisms of Action: While the exact mechanisms are still under investigation for many derivatives, potential targets include enzymes involved in bacterial cell wall synthesis, DNA replication, or protein synthesis.

Quantitative Data Summary: Antibacterial Activity

| Compound ID | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. B. subtilis | Reference |

| 4b | 3.9 | 3.9 | [5] |

| 4a | 125 | 125 | [5] |

Experimental Protocol: Agar Well Diffusion Assay

-

Plate Preparation: Prepare Mueller-Hinton agar plates and swab the surface with a standardized bacterial inoculum.

-

Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.

-

Compound Addition: Add a known concentration of the test compound solution to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antibacterial activity.

Chapter 3: Anticancer Activity

The antiproliferative properties of this compound derivatives against various cancer cell lines have been extensively reported, making them an attractive scaffold for the development of novel chemotherapeutic agents.[1][6][7][8]

Mechanisms of Action:

-

Inhibition of eIF4E/eIF4G Interaction: Some derivatives have been shown to inhibit the interaction between eukaryotic initiation factor 4E (eIF4E) and 4G (eIF4G), which is a critical step in the initiation of protein synthesis and is often dysregulated in cancer.[8]

-

Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells, often through the modulation of Bcl-2 family proteins (e.g., decreasing Bcl-2 and increasing Bax expression) and activation of caspases.[6]

-

Inhibition of EGFR and Aromatase: Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and aromatase has also been reported for some derivatives.[9]

Caption: Key anticancer mechanisms of action for this compound derivatives.

Quantitative Data Summary: In Vitro Cytotoxicity

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4m | BxPC-3 | 10 (23.85% survival) | [6] |

| 4n | BxPC-3 | 10 (26.45% survival) | [6] |

| 4 | MCF-7 | 5.73 | [6] |

| 4 | MDA-MB-231 | 12.15 | [6] |

| A37 | A549, Hela, HepG2, MCF-7 | Excellent Activity | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Chapter 4: Anti-inflammatory Activity

Derivatives of this compound have also been investigated for their anti-inflammatory properties.

Mechanism of Action: The anti-inflammatory effects can be attributed to several mechanisms, including:

-

Inhibition of COX/LOX enzymes: Some derivatives act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade that produce prostaglandins and leukotrienes.[10]

-

Inhibition of TNF-α: Certain hydrazone derivatives have been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[11]

-

Inhibition of Protein Denaturation: The ability to inhibit protein denaturation is a well-established mechanism for anti-inflammatory drugs.[12][13]

Quantitative Data Summary: In Vitro Anti-inflammatory Activity

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| 5l | Protein Denaturation | 46.29 - 100.60 (range) | [12][13] |

| 5g | Protein Denaturation | 46.29 - 100.60 (range) | [12][13] |

| Diclofenac Sodium | Protein Denaturation | Standard | [13] |

Experimental Protocol: In Vitro Protein Denaturation Assay

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation Induction: Induce denaturation by heating the mixture at 51°C for 20 minutes.

-

Cooling: Cool the mixture to room temperature.

-

Turbidity Measurement: Measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Inhibition Calculation: The percentage inhibition of protein denaturation is calculated relative to a control solution without the test compound. The IC50 value is then determined.

Chapter 5: Other Notable Biological Activities

The therapeutic potential of this compound derivatives extends beyond the activities detailed above.

-

Antidiabetic Potential: Several derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase , enzymes involved in carbohydrate digestion.[14][15] Inhibition of these enzymes can help in managing postprandial hyperglycemia, a key aspect of type 2 diabetes management.

-

Antioxidant Properties: The ability of these compounds to scavenge free radicals has been demonstrated in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][4]

-

Antimycobacterial Activity: The 2-hydrazinyl-thiazole scaffold has been explored for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[16]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive research into its derivatives has revealed a broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The ease of synthesis and the potential for diverse substitutions make this scaffold an excellent starting point for the development of novel therapeutic agents.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets for various biological activities.

-

Lead Optimization: Systematically modifying the lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in animal models of disease.

-

Development of Dual-Action Agents: Exploring the potential of these compounds to act as single agents with multiple therapeutic effects, such as combined anticancer and antimicrobial properties.[9]

The continued exploration of this compound derivatives holds significant promise for the discovery of next-generation drugs to address a range of unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Item - Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties | Bentham Science [eurekaselect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Hydrazinyl-4-methylthiazole

Introduction: The Thiazole Core and the Significance of Hydrazinyl Scaffolds

In the landscape of medicinal chemistry, the thiazole ring represents a "privileged scaffold"—a molecular framework that has repeatedly been shown to be a successful foundation for the development of bioactive agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic compounds. When functionalized with a hydrazinyl moiety at the 2-position, the resulting 2-hydrazinylthiazole core gains additional hydrogen bonding capabilities and serves as a versatile synthon for creating a diverse array of derivatives. These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a subject of intense research in drug discovery.[1]

This technical guide provides an in-depth exploration of the discovery and synthesis of a fundamental member of this class: 2-Hydrazinyl-4-methylthiazole. We will delve into the foundational chemistry that enabled its creation, detail the mechanistic underpinnings of its synthesis, provide a robust experimental protocol, and discuss the characterization methods used to validate its structure.

The Foundational Discovery: The Hantzsch Thiazole Synthesis

The story of this compound's discovery is intrinsically linked to the pioneering work of Arthur Hantzsch. While his initial report in 1882 focused on the synthesis of pyridines, the principles of his reaction were later adapted to create a wide variety of heterocyclic compounds, including thiazoles.[2] The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. A key variation of this synthesis, which allows for the incorporation of a hydrazinyl group at the 2-position, involves the reaction of an α-haloketone with a thiosemicarbazone.[1]

The specific discovery of this compound arose from the logical application of this established methodology, using chloroacetone as the α-haloketone and thiosemicarbazide as the precursor to the necessary thiosemicarbazone.

Reaction Rationale and Causality

The choice of reactants is dictated by the desired product. To obtain a 4-methylthiazole, an α-haloketone with a methyl group adjacent to the carbonyl is required; chloroacetone is an ideal and readily available starting material. The 2-hydrazinyl group is introduced via the use of thiosemicarbazide, which first reacts with a carbonyl compound (in this case, the ketone function of chloroacetone) to form a thiosemicarbazone intermediate in situ, or can be used directly.

The Core Synthesis: Mechanistic Insights

The synthesis of this compound via the Hantzsch pathway is a robust and elegant reaction. It proceeds through a condensation reaction between thiosemicarbazide and chloroacetone. The mechanism involves an initial nucleophilic attack by the sulfur atom of the thiosemicarbazide on the α-carbon of the chloroacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]

The general workflow for this synthesis can be visualized as follows:

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydrazinyl-4-methylthiazole

Molecular Structure and Significance

2-Hydrazinyl-4-methylthiazole belongs to the family of hydrazinylthiazole derivatives. These compounds are recognized for their diverse biological activities, including potential as antidiabetic agents.[1] The structural characterization of these molecules is a critical step in understanding their structure-activity relationships and in the development of new therapeutic agents.

The molecular structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. Based on data from analogous compounds, the following sections predict the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the thiazole ring proton, the methyl group protons, and the protons of the hydrazinyl moiety. The predicted chemical shifts (δ) are summarized in the table below.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Thiazole H-5 | 6.20 - 7.50 | Singlet (s) | The chemical shift is influenced by the electron-donating hydrazinyl group and the methyl group. Based on related structures, this proton appears in this range.[2][3] |

| Methyl (CH₃) | ~2.30 | Singlet (s) | The methyl group attached to the thiazole ring is expected to have a chemical shift in the typical allylic/benzylic region. |

| Hydrazinyl (NH) | 11.20 - 12.50 | Broad Singlet (br s) | The proton on the nitrogen attached to the thiazole ring is expected to be significantly deshielded and may exhibit broadening due to quadrupolar effects and exchange. This range is observed in similar hydrazinylthiazole derivatives.[2][3] |

| Hydrazinyl (NH₂) | ~4.00 - 5.00 | Broad Singlet (br s) | The terminal NH₂ protons are expected to be less deshielded than the NH proton and will likely also appear as a broad signal due to exchange. |

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are detailed in the table below, with assignments based on data from fluorinated hydrazinylthiazole derivatives.[2][3]

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (Thiazole) | 168.0 - 171.0 | This carbon is attached to three heteroatoms (S, N1, and the hydrazinyl N) and is therefore expected to be highly deshielded. The observed range in analogues is 168.3–170.6 ppm.[2][3] |

| C4 (Thiazole) | 148.0 - 161.0 | This carbon is part of a C=N bond and is also deshielded. The observed range in related compounds is 148.8–160.9 ppm.[2][3] |

| C5 (Thiazole) | 101.0 - 105.0 | This carbon is adjacent to the sulfur atom and is expected to be the most shielded of the thiazole ring carbons. The observed range in similar molecules is 101.8–104.5 ppm.[2][3] |

| C6 (Methyl) | ~15.0 - 20.0 | A typical chemical shift for a methyl group attached to an sp² hybridized carbon in a heterocyclic ring. |

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the use of a carbon-observe pulse program, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger sample quantity or a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The expected absorption bands for this compound are summarized below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Notes |

| Hydrazinyl (N-H) | 3130 - 3280 | Stretching | The N-H stretching vibrations of the hydrazinyl group are expected in this region. This is consistent with observations for similar compounds which show bands in the 3278–3138 cm⁻¹ range.[2] |

| Thiazole Ring (C=N) | 1600 - 1700 | Stretching | The C=N stretching vibration of the thiazole ring is expected in this region. Analogous compounds show this absorption in the 1699–1600 cm⁻¹ range.[2] |

| Thiazole Ring (C=C) | 1430 - 1580 | Stretching | Aromatic and heteroaromatic C=C stretching vibrations are typically observed in this range.[2] |

| Thiazole Ring Vibrations | 690 - 1070 | Ring breathing and C-H bending | Characteristic vibrations of the thiazole ring are expected in this fingerprint region.[2] |

Experimental Protocol for IR Spectroscopy (ATR Method)

Caption: Workflow for acquiring an IR spectrum using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₄H₇N₃S. The calculated exact mass is approximately 141.0364 Da. The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 141.

-

Fragmentation Pathway: A plausible fragmentation pathway for this compound under EI conditions is proposed below. The initial fragmentation is likely to involve the loss of the terminal NH₂ group or cleavage of the thiazole ring.

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming the molecular ion (M⁺).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

References

- 1. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

crystal structure analysis of 2-Hydrazinyl-4-methylthiazole

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Hydrazinyl-4-methylthiazole for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold, particularly when functionalized with a hydrazinyl moiety, represents a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Understanding the precise three-dimensional atomic arrangement of these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR). Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for achieving this. This guide provides a comprehensive technical overview of the . While a public crystal structure for this specific molecule is not available in the initial search, this guide leverages detailed data from its close analogue, 2-Hydrazinyl-4-methyl-1,3-benzothiazole, to illustrate the experimental workflow, data interpretation, and critical insights gained from such an analysis.

Introduction: The Significance of the Hydrazinyl-Thiazole Core

The this compound moiety is a privileged scaffold in drug discovery. The unique electronic and structural features of the thiazole ring, combined with the hydrogen-bonding capabilities of the hydrazinyl group, have led to the development of compounds with significant therapeutic potential, including antimicrobial, anticancer, antidiabetic, and antioxidant properties[1][2][3]. The efficacy of these compounds is intrinsically linked to their three-dimensional shape and their ability to interact with biological targets. Therefore, a precise understanding of their molecular geometry, conformation, and intermolecular interactions is fundamental.

Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the solid-state structure of a molecule, offering precise bond lengths, bond angles, and details of the crystal packing. This information is invaluable for:

-

Validating molecular structure: Confirming the outcome of a chemical synthesis.

-

Understanding intermolecular forces: Revealing how molecules interact with each other in a condensed phase, which can inform solubility and crystal packing.

-

Informing computational models: Providing an experimental benchmark for theoretical studies like Density Functional Theory (DFT) calculations[4].

-

Guiding drug design: Elucidating the exact conformation of a molecule, which is crucial for docking studies and understanding receptor binding.

This guide will walk through the complete process of a crystal structure analysis, from synthesis and crystallization to data interpretation, using a methodical, field-proven approach.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The Hantzsch thiazole synthesis is a classic and versatile method for preparing the thiazole ring. A common route to this compound involves the reaction of thiosemicarbazide with a 3-halobutan-2-one (or a similar α-haloketone).

Illustrative Synthetic Protocol:

-

Thiosemicarbazone Formation: Thiosemicarbazide is reacted with an appropriate aldehyde or ketone. For the parent compound, thiosemicarbazide itself is the starting point.

-

Cyclization: The thiosemicarbazide is then reacted with an α-haloketone, such as 3-chloro-2-butanone, in a suitable solvent like ethanol.

-

Work-up and Purification: The reaction mixture is typically refluxed, and upon cooling, the product precipitates. The crude product is then purified by recrystallization to yield the final compound[3].

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The crystal must be of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-ordered internal lattice.

Experimental Protocol: Slow Evaporation

Slow evaporation is a widely used and effective technique for growing crystals of small organic molecules.

-

Solvent Selection: Dissolve a small amount of the purified this compound in a range of solvents to find one in which it is sparingly soluble. A good starting point is often ethanol, methanol, or acetonitrile.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap that has been pierced with one or a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once well-formed, colorless prism-like crystals appear, they can be carefully harvested from the solution using a spatula or loop[5].

Single-Crystal X-ray Diffraction: From Diffraction to Structure

Once a suitable crystal is obtained, the process of determining its structure via SC-XRD can begin. The following workflow is standard in crystallographic laboratories.

Workflow for SC-XRD Analysis

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Data Collection

The mounted crystal is placed on a diffractometer, where it is cooled (typically to ~100-120 K) to minimize thermal motion of the atoms and then rotated in a fine-focused beam of monochromatic X-rays. A detector, such as a CCD area detector, collects the diffraction pattern[5].

-

Instrumentation: A common instrument for this type of analysis is a Rigaku Saturn CCD or similar area-detector diffractometer.

-

X-ray Source: Molybdenum (Mo Kα) radiation is frequently used for small-molecule crystallography.

-

Data Collection Strategy: The instrument software calculates a strategy to rotate the crystal through various orientations to ensure that a complete and redundant set of diffraction data is collected.

Structure Solution and Refinement

The collected data, consisting of thousands of reflection intensities, is then processed.

-

Data Reduction: The raw diffraction images are integrated to determine the intensity and position of each reflection. Corrections for absorption effects are also applied[5].

-

Structure Solution: The "phase problem" is solved using direct methods, typically with software like SHELXS97. This yields an initial electron density map from which the positions of most non-hydrogen atoms can be determined[5].

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method, commonly with software like SHELXL97. This iterative process optimizes the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[5]. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit.

Structural Analysis: A Case Study of 2-Hydrazinyl-4-methyl-1,3-benzothiazole

As a direct analogue, the crystal structure of 2-Hydrazinyl-4-methyl-1,3-benzothiazole provides an excellent template for understanding what to expect from this compound. The data presented here is based on its published crystallographic information[5].

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₉N₃S |

| Formula Weight | 179.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.893 (2) |

| b (Å) | 7.312 (4) |

| c (Å) | 14.137 (8) |

| β (°) | 93.416 (13) |

| Volume (ų) | 401.7 (4) |

| Z | 2 |

| Temperature (K) | 113 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R₁ [I > 2σ(I)] | 0.028 |

| Final wR₂(F²) (all data) | 0.057 |

| Goodness-of-fit (S) | 1.02 |

| Data sourced from the crystallographic report on 2-Hydrazinyl-4-methyl-1,3-benzothiazole.[5] |

Molecular Geometry and Conformation

The analysis of the benzothiazole analogue reveals that the fused benzene and thiazole ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of just 0.019 Å. However, the terminal -NH₂ group of the hydrazinyl moiety is slightly out of this plane[5]. This planarity is a common feature in such aromatic systems and influences how the molecules pack together. A similar planarity would be expected for the single thiazole ring in this compound.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules are organized by a network of non-covalent interactions. For the benzothiazole analogue, the crystal structure is dominated by intermolecular hydrogen bonds. Specifically, N—H⋯N hydrogen bonds link the molecules together, forming sheets that lie in the (001) plane of the crystal lattice[5].

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

thermodynamic and physical properties of 2-Hydrazinyl-4-methylthiazole

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-4-methylthiazole

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 78886-45-0), a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a blend of established data, field-proven experimental protocols, and computational methodologies. Key sections are dedicated to the compound's molecular structure, physicochemical characteristics, spectroscopic signature, and thermodynamic properties. Recognizing the scarcity of publicly available experimental thermodynamic data, this guide presents a detailed protocol for in silico prediction using Density Functional Theory (DFT). Furthermore, it explores the compound's reactivity, synthetic utility, and its role as a versatile scaffold for biologically active agents.

Molecular Structure and Identification

This compound is a small heterocyclic molecule featuring a thiazole ring substituted with a methyl group at the 4-position and a hydrazinyl group at the 2-position. The presence of the nucleophilic hydrazinyl moiety makes it a valuable synthon for constructing more complex molecular architectures.

Key Identifiers:

-

Molecular Weight: 129.18 g/mol [1]

-

CAS Number: 78886-45-0 (Free Base)[1]

-

CAS Number: 14397-08-1 (Hydrochloride Salt)[3]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound and its common hydrochloride salt are summarized below. These parameters are critical for predicting its behavior in biological systems and for designing experimental conditions for its handling and reaction.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Melting Point | 102 °C | 165 °C | [1],[3] |

| Boiling Point | 253.4 ± 23.0 °C (Predicted) | Not Available | [1] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) | Not Available | [1] |

| LogP | Not Available | 2.31240 | [3] |

| Polar Surface Area (PSA) | Not Available | 79.18 Ų | [3] |

| Hydrogen Bond Donors | 2 | 3 | [3] |

| Hydrogen Bond Acceptors | 3 | 4 | [3] |

| Rotatable Bonds | 1 | 1 | [3] |

The hydrochloride salt exhibits a significantly higher melting point, indicative of its crystalline ionic nature. The LogP value suggests moderate lipophilicity, a key factor in its potential as a drug candidate.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound. While raw spectra are proprietary, the expected spectral features are outlined below.

Expected Spectral Features

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.2-2.4 ppm), the thiazole ring proton (a singlet around 6.5-6.8 ppm), and exchangeable protons of the hydrazinyl group (broad signals).

-

¹³C NMR: The carbon NMR would display signals for the methyl carbon, the two sp² carbons of the thiazole ring, and the carbon atom bonded to the sulfur and nitrogen atoms.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazinyl group (typically 3100-3400 cm⁻¹), C=N stretching of the thiazole ring, and C-H stretching from the methyl and aromatic moieties.[4]

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (129.18 m/z for the free base).[4]

Protocol: Spectroscopic Analysis of a Novel Thiazole Derivative

This protocol outlines a self-validating system for the characterization of a synthesized batch of this compound.

-

Sample Preparation:

-

Ensure the sample is dry and free of residual solvents.

-

For NMR, dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known internal standard like tetramethylsilane (TMS).

-

For IR, prepare a KBr pellet or cast a thin film from a volatile solvent.

-

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the proton signals to confirm the ratio of protons in the molecule.

-

Perform 2D NMR experiments (e.g., COSY, HSQC) if structural assignment is ambiguous.

-

-

Mass Spectrometry:

-

Utilize a high-resolution mass spectrometer (HRMS) to obtain the exact mass, confirming the elemental composition.[4]

-

Analyze the fragmentation pattern to further corroborate the structure.

-

-

Data Validation:

-

Compare the obtained spectral data with literature values or predicted spectra.

-

Ensure the integration values in ¹H NMR match the expected proton count.

-

The exact mass from HRMS should be within a 5 ppm error margin of the calculated mass.

-

Thermodynamic Properties: A Computational Approach

Experimental thermodynamic data such as enthalpy of formation (ΔH_f°), standard Gibbs free energy (ΔG°), and entropy (S°) for this compound are not widely published. Computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for predicting these properties.[5]

Caption: Workflow for DFT-based Thermodynamic Property Calculation.

Protocol: In Silico Thermodynamic Analysis via DFT

-

Structure Preparation:

-

Construct the 3D chemical structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial molecular mechanics-based geometry optimization to obtain a reasonable starting conformation.

-

-

Geometry Optimization:

-

Set up a DFT calculation using a computational chemistry package (e.g., Gaussian, ORCA).

-

Select a suitable level of theory. A common and reliable choice is the B3LYP functional with a 6-31G(d,p) or larger basis set.[5]

-

Run the optimization calculation to find the lowest energy conformation of the molecule in the gas phase.

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Causality: This step is crucial for two reasons:

-

It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

-

It calculates the vibrational frequencies, which are essential for determining the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

-

-

Data Extraction and Analysis:

-

From the output file of the frequency calculation, extract the key thermodynamic quantities:

-

Zero-point corrected electronic energy.

-

Enthalpy (H).

-

Gibbs Free Energy (G).

-

Entropy (S).

-

-

These values provide a robust theoretical estimation of the molecule's stability and thermodynamic behavior.

-

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by its nucleophilic hydrazinyl group. This functionality makes it a key intermediate in the synthesis of various heterocyclic systems, particularly those with demonstrated biological activity.

A primary application is its condensation with aldehydes and ketones to form hydrazone derivatives. These hydrazones can then be used in subsequent cyclization reactions or serve as final target molecules.[6] This reaction is a cornerstone of combinatorial chemistry efforts aimed at generating libraries of potential drug candidates.[7][8]

Caption: Representative Reaction: Hydrazone formation.

Protocol: Synthesis of a 2-(2-benzylidenehydrazinyl)-4-methylthiazole Derivative

This protocol is a representative example of the synthetic utility of this compound.[6]

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol.

-

Add 1.0-1.1 equivalents of the desired aldehyde (e.g., benzaldehyde).

-

Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack.

-

-

Reaction Execution:

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the less polar hydrazone product should be evident.

-

The reaction is typically complete within 1-4 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature or place it in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure hydrazone derivative.

-

-

Validation:

-

Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3 and by measuring its melting point.

-

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications:

-

Anticancer Agents: The thiazole ring is a component of several approved anticancer drugs. Derivatives of this compound have been synthesized and shown to exhibit cytotoxic activity against various cancer cell lines, including colon and liver cancer cells.[7]

-

Antidiabetic Agents: Certain hydrazinylthiazole derivatives have been investigated for their potential to manage diabetes, demonstrating α-amylase inhibition, which can help control post-prandial hyperglycemia.[4]

-

Other Biological Activities: The versatile structure has been incorporated into molecules with antibacterial, antioxidant, and anti-inflammatory properties, making it a continuous focus of drug discovery programs.[8]

Conclusion